molecular formula C18H17N3O7 B5464387 4-{[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]amino}butanoic acid

4-{[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]amino}butanoic acid

Katalognummer B5464387
Molekulargewicht: 387.3 g/mol
InChI-Schlüssel: NANLUKQKINHVKR-SDNWHVSQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]amino}butanoic acid is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is commonly known as FANSA (furoyl-aminobutyric acid derivative) and has been found to have potential therapeutic applications in various diseases.

Wirkmechanismus

The mechanism of action of FANSA involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that induce inflammation and pain. FANSA also inhibits the activation of NF-κB signaling pathway, which is involved in the regulation of immune response and inflammation.
Biochemical and Physiological Effects:
FANSA has been found to have various biochemical and physiological effects, such as reducing inflammation, inducing apoptosis, suppressing tumor growth, protecting neurons from oxidative stress, and reducing beta-amyloid protein production. FANSA has also been shown to have a good safety profile with no significant toxicity observed in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using FANSA in lab experiments is its specificity towards COX-2 enzyme, which reduces the risk of side effects associated with non-specific 4-{[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]amino}butanoic acid. FANSA also has a good safety profile, which makes it suitable for long-term studies. However, one of the limitations of using FANSA is its low solubility in water, which may limit its bioavailability and efficacy.

Zukünftige Richtungen

There are several future directions for FANSA research, such as exploring its potential therapeutic applications in other diseases, improving its solubility and bioavailability, and developing novel derivatives with enhanced efficacy and safety profiles. FANSA can also be used as a lead compound for the development of new drugs targeting COX-2 enzyme and NF-κB signaling pathway.

Synthesemethoden

The synthesis of FANSA involves the reaction of 2-furoylamine and 3-nitrophenylacrylic acid with butanedioic anhydride in the presence of a catalyst. The resulting compound is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

FANSA has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, FANSA has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing the activation of nuclear factor-kappa B (NF-κB) signaling pathway. In inflammation research, FANSA has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In neurodegenerative disorder research, FANSA has been found to protect neurons from oxidative stress and reduce the production of beta-amyloid protein, which is associated with Alzheimer's disease.

Eigenschaften

IUPAC Name

4-[[(E)-2-(furan-2-carbonylamino)-3-(3-nitrophenyl)prop-2-enoyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O7/c22-16(23)7-2-8-19-17(24)14(20-18(25)15-6-3-9-28-15)11-12-4-1-5-13(10-12)21(26)27/h1,3-6,9-11H,2,7-8H2,(H,19,24)(H,20,25)(H,22,23)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANLUKQKINHVKR-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C(=O)NCCCC(=O)O)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C(=O)NCCCC(=O)O)/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.